molecular formula C16H23NO4 B155755 3-Phenylpropionylcarnitine CAS No. 132741-84-5

3-Phenylpropionylcarnitine

Cat. No. B155755
M. Wt: 293.36 g/mol
InChI Key: JEWWNUQTFJAMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylpropionylcarnitine (3-PPC) is a compound that belongs to the class of acylcarnitines. It is an important intermediate in the metabolism of fatty acids and is involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation. 3-PPC has gained considerable attention in recent years due to its potential therapeutic applications in various metabolic disorders.

Mechanism Of Action

The mechanism of action of 3-Phenylpropionylcarnitine involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism. Activation of PPARα by 3-Phenylpropionylcarnitine leads to increased β-oxidation of fatty acids, which results in improved lipid metabolism and reduced lipid accumulation in various tissues.

Biochemical And Physiological Effects

3-Phenylpropionylcarnitine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of acylcarnitines in the blood, which is an indicator of increased fatty acid oxidation. Additionally, 3-Phenylpropionylcarnitine has been shown to reduce the levels of triglycerides, cholesterol, and free fatty acids in the blood, which are all risk factors for metabolic disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Phenylpropionylcarnitine in lab experiments include its ability to improve lipid metabolism and reduce inflammation in various tissues. Additionally, 3-Phenylpropionylcarnitine is a relatively stable compound and can be easily synthesized in the lab. However, the limitations of using 3-Phenylpropionylcarnitine in lab experiments include its potential toxicity at high doses and the lack of human studies to validate its therapeutic potential.

Future Directions

There are several future directions for research on 3-Phenylpropionylcarnitine. One potential area of research is the development of novel analogs of 3-Phenylpropionylcarnitine with improved pharmacokinetic properties and reduced toxicity. Additionally, future studies could explore the therapeutic potential of 3-Phenylpropionylcarnitine in other metabolic disorders such as NAFLD and metabolic syndrome. Finally, human studies are needed to validate the therapeutic potential of 3-Phenylpropionylcarnitine and to determine the optimal dosage and duration of treatment.

Synthesis Methods

The synthesis of 3-Phenylpropionylcarnitine can be achieved by reacting phenylpropionic acid with L-carnitine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields 3-Phenylpropionylcarnitine and dicyclohexylurea as a byproduct.

Scientific Research Applications

3-Phenylpropionylcarnitine has been extensively studied for its potential therapeutic applications in various metabolic disorders such as obesity, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes. Additionally, 3-Phenylpropionylcarnitine has been shown to reduce lipid accumulation and inflammation in the liver, which is a hallmark of non-alcoholic fatty liver disease (NAFLD).

properties

CAS RN

132741-84-5

Product Name

3-Phenylpropionylcarnitine

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

2-[1-hydroxy-2-(trimethylazaniumyl)ethyl]-3-oxo-5-phenylpentanoate

InChI

InChI=1S/C16H23NO4/c1-17(2,3)11-14(19)15(16(20)21)13(18)10-9-12-7-5-4-6-8-12/h4-8,14-15,19H,9-11H2,1-3H3

InChI Key

JEWWNUQTFJAMTI-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC(C(C(=O)CCC1=CC=CC=C1)C(=O)[O-])O

Canonical SMILES

C[N+](C)(C)CC(C(C(=O)CCC1=CC=CC=C1)C(=O)[O-])O

synonyms

3-phenylpropionylcarnitine

Origin of Product

United States

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